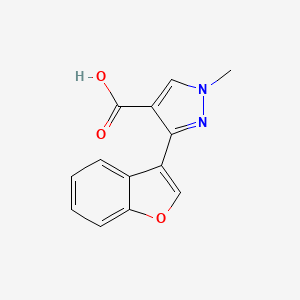
Ácido 5-(pirrolidin-1-il)pentanoico clorhidrato
Descripción general
Descripción
5-(Pyrrolidin-1-yl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 It is a derivative of pentanoic acid, where a pyrrolidine ring is attached to the fifth carbon atom
Aplicaciones Científicas De Investigación
5-(Pyrrolidin-1-yl)pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-yl)pentanoic acid hydrochloride typically involves the reaction of pyrrolidine with a pentanoic acid derivative. One common method is the reaction of pyrrolidine with 5-bromopentanoic acid, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to 60°C
Solvent: Anhydrous ethanol or methanol
Catalyst: None required
Industrial Production Methods
In industrial settings, the production of 5-(Pyrrolidin-1-yl)pentanoic acid hydrochloride may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(Pyrrolidin-1-yl)pentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the pyrrolidine ring with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-pentanoic acid or 5-hydroxy-pentanoic acid.
Reduction: Formation of 5-(pyrrolidin-1-yl)pentanol or 5-(pyrrolidin-1-yl)pentylamine.
Substitution: Formation of various substituted pentanoic acid derivatives.
Mecanismo De Acción
The mechanism of action of 5-(Pyrrolidin-1-yl)pentanoic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. The compound may also affect cellular pathways by modulating signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring, used as a building block in organic synthesis.
Pyrrolidinone: A derivative of pyrrolidine with a carbonyl group, known for its biological activity.
Pyrrolizine: A bicyclic compound with a fused pyrrolidine ring, studied for its pharmacological properties.
Uniqueness
5-(Pyrrolidin-1-yl)pentanoic acid hydrochloride is unique due to its specific structure, which combines the properties of pyrrolidine and pentanoic acid. This combination allows it to interact with a wide range of molecular targets and exhibit diverse chemical reactivity. Its hydrochloride salt form also enhances its solubility and stability, making it suitable for various applications in research and industry.
Propiedades
IUPAC Name |
5-pyrrolidin-1-ylpentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c11-9(12)5-1-2-6-10-7-3-4-8-10;/h1-8H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJUVCSTFJRHEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[(Cyclopropylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1522123.png)
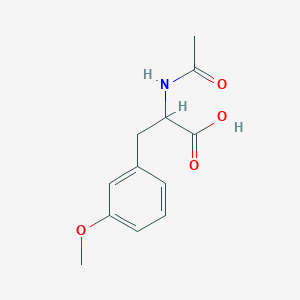
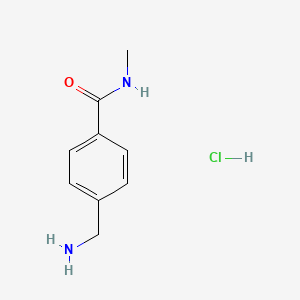
![[2-Amino-2-(3,4-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B1522127.png)
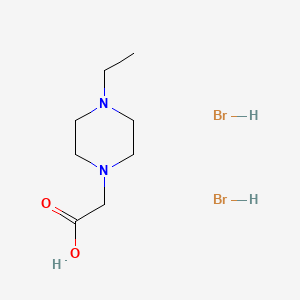
![6-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1522132.png)
![4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride](/img/structure/B1522135.png)

![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride](/img/structure/B1522137.png)
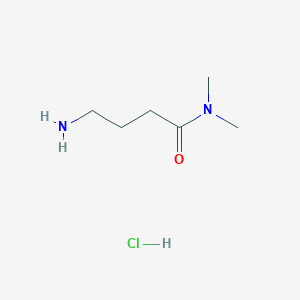
![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)
![2-[(Ethylamino)methyl]benzonitrile hydrochloride](/img/structure/B1522142.png)
![1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride](/img/structure/B1522144.png)
